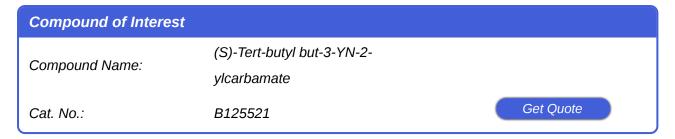


# Physical properties of Boc-protected alkynes

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An In-depth Technical Guide to the Physical Properties of Boc-Protected Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of alkynes bearing the tert-butoxycarbonyl (Boc) protecting group. Boc-protected alkynes are versatile intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of an alkyne moiety is required for applications such as "click" chemistry, peptide synthesis, and the construction of complex molecular architectures.

# **Physical and Chemical Properties**

The physical properties of Boc-protected alkynes are influenced by both the rigid, linear alkyne unit and the bulky, nonpolar tert-butoxycarbonyl group. Generally, they are white to pale yellow crystalline solids or oils at room temperature. Their solubility is typically low in water but good in a range of organic solvents.

A representative example, N-Boc-propargylamine, is a commonly used building block that illustrates the typical physical characteristics of this compound class. It is a solid at room temperature and soluble in solvents like chloroform.[1][2]

### **Table of Physical Properties: N-Boc-propargylamine**



Property	Value	Source(s)
CAS Number	92136-39-5	[3]
Molecular Formula	C8H13NO2	[3]
Molecular Weight	155.19 g/mol	[3]
Appearance	White to pale yellow solid	[4][5]
Melting Point	40-44 °C	[3]
Boiling Point	170 °C (at 14 mmHg)	[5]
Solubility	Soluble in chloroform	[1][5]

## **Spectroscopic Data**

The spectroscopic signature of a Boc-protected alkyne is a combination of the features from the alkyne functionality and the Boc protecting group. The following tables summarize the characteristic absorption bands and chemical shifts.

Table 1.2.1: Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
Terminal Alkyne	≡C-H Stretch	3260 - 3330	Strong, Sharp
–C≡C– Stretch	2100 - 2260	Weak to Medium	
Boc Group	N–H Stretch (Carbamate)	~3300 - 3400	Medium
C=O Stretch (Carbamate)	~1680 - 1710	Strong	
C-H Stretch (t-Butyl)	~2850 - 2980	Strong	_
C-O Stretch	~1160 - 1170	Strong	-



**Table 1.2.2: Nuclear Magnetic Resonance (NMR)** 

**Spectroscopy Data** 

Functional Group	Nucleus	Chemical Shift (δ, ppm)	Notes
Terminal Alkyne	¹H (≡C–H)	2.0 - 3.0	Typically a triplet if coupled to an adjacent CH2 group.
<sup>13</sup> C (≡C–H)	65 - 85		
<sup>13</sup> C (R–C≡)	70 - 100		
Boc Group	<sup>1</sup> Н (–С(СНз)з)	1.4 - 1.5	Large singlet, integrates to 9 protons.
¹H (–NH–)	4.8 - 5.2	Broad singlet, can exchange with D <sub>2</sub> O.	
<sup>13</sup> C (−C(CH₃)₃)	~80	Quaternary carbon.	_
<sup>13</sup> C (−C(CH₃)₃)	~28.3	Methyl carbons.	_
<sup>13</sup> C (–C=O)	155 - 156	Carbonyl carbon.	

Example: N-Boc-propargylamine[5][6]

- ¹H NMR (500 MHz, CDCl₃): δ 4.94 (br s, 1H, NH), 3.91 (d, 2H, CH₂), 2.23 (t, 1H, ≡CH), 1.45 (s, 9H, C(CH₃)₃).
- <sup>13</sup>C NMR (126 MHz, CDCl<sub>3</sub>): δ 155.2 (C=O), 80.1, 79.9, 71.1, 28.2.

## **Experimental Protocols**

The following sections detail generalized yet robust methodologies for the protection of an amino-alkyne with a Boc group and its subsequent deprotection.

# N-Boc Protection of an Amino-Alkyne



This protocol describes the reaction of a primary or secondary amine-containing alkyne with ditert-butyl dicarbonate (Boc<sub>2</sub>O) to form the corresponding N-Boc protected alkyne. The reaction is typically high-yielding and proceeds under mild conditions.[7][8]

### Materials:

- Amino-alkyne (e.g., propargylamine)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.0 1.2 equivalents)
- Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or NaOH, 1.0 1.5 equivalents)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like water/THF)
- Round bottom flask, magnetic stirrer, ice bath

### Procedure:

- Dissolve the amino-alkyne (1.0 eq.) in the chosen solvent (e.g., DCM) in a round bottom flask and cool the solution to 0 °C using an ice bath.
- Add the base (e.g., TEA, 1.2 eq.) to the stirred solution.
- Dissolve di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 15-30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
- Upon completion, dilute the reaction mixture with the solvent.
- Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.



- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel if necessary.

### **N-Boc Deprotection**

The Boc group is labile to strong acids, which cleave it to release the free amine, carbon dioxide, and isobutene.[7][9] Trifluoroacetic acid (TFA) in DCM is the most common method for this transformation.

#### Materials:

- N-Boc protected alkyne
- Trifluoroacetic acid (TFA, 5 20 equivalents or as a 20-50% solution in DCM)
- Dichloromethane (DCM)
- · Round bottom flask, magnetic stirrer

### Procedure:

- Dissolve the N-Boc protected alkyne in DCM in a round bottom flask.
- Add TFA dropwise to the stirred solution at room temperature. A common ratio is a 1:1 to 1:4
  mixture of DCM and TFA. Caution: The reaction evolves gas (CO<sub>2</sub> and isobutene) and
  should be performed in a well-ventilated fume hood.
- Stir the reaction at room temperature for 30 minutes to 2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the solvent and excess TFA under reduced pressure. It may be necessary to coevaporate with a solvent like toluene to remove residual TFA.



- The product is typically obtained as the corresponding amine trifluoroacetate salt. If the free amine is desired, a basic workup can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the deprotected amino-alkyne.

## **Visualization of Key Workflows**

The following diagrams illustrate the logical flow of the protection and deprotection reactions described above.

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